molecular formula C8H7NO B2817449 3-(4-Pyridyl)-2-propyn-1-ol CAS No. 93524-95-9

3-(4-Pyridyl)-2-propyn-1-ol

Cat. No.: B2817449
CAS No.: 93524-95-9
M. Wt: 133.15
InChI Key: QYFHTILWEGBMKR-UHFFFAOYSA-N
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Description

3-(4-Pyridyl)-2-propyn-1-ol is an organic compound that features a pyridine ring attached to a propynol group This compound is of interest due to its unique structure, which combines the properties of both pyridine and alkyne functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyridyl)-2-propyn-1-ol typically involves the reaction of 4-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the propargyl alcohol attacks the carbonyl group of the 4-pyridinecarboxaldehyde, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridyl)-2-propyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: The major product is 3-(4-Pyridyl)-2-propyn-1-one.

    Reduction: The major products are 3-(4-Pyridyl)-2-propen-1-ol or 3-(4-Pyridyl)-2-propyl-1-ol.

    Substitution: The products depend on the substituents introduced to the pyridine ring.

Scientific Research Applications

3-(4-Pyridyl)-2-propyn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including ligands for metal complexes.

    Biology: It serves as a precursor for biologically active compounds and is used in the study of enzyme mechanisms.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridylacetylene: Similar structure but lacks the hydroxyl group.

    3-(4-Pyridyl)-2-propen-1-ol: Similar structure but with an alkene instead of an alkyne.

    4-Pyridylmethanol: Similar structure but lacks the alkyne group.

Uniqueness

3-(4-Pyridyl)-2-propyn-1-ol is unique due to the presence of both a pyridine ring and an alkyne group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.

Biological Activity

3-(4-Pyridyl)-2-propyn-1-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₉N
Molecular Weight: 145.17 g/mol
Functional Groups: Pyridine ring, propynol moiety

The compound features a pyridine ring which enhances its interaction with various biological targets, making it a subject of interest in drug discovery.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties: Studies suggest that this compound has potential as an antimicrobial agent, effective against various bacterial strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Activity: Preliminary investigations have shown that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction and modulation of cell cycle progression .
  • Enzyme Inhibition: This compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role. For instance, it may act as an inhibitor of cytochrome P450 enzymes, influencing drug metabolism .

The biological effects of this compound are largely attributed to its interactions with various molecular targets:

  • Receptor Binding: The compound may bind to specific receptors or proteins, altering their activity. This can result in downstream effects on signaling pathways relevant to disease states.
  • Enzyme Interaction: By binding to the active sites of enzymes, it can inhibit their function or modify their activity, which is crucial in therapeutic contexts .

Case Studies

  • Antimicrobial Efficacy:
    A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential as a broad-spectrum antimicrobial agent.
  • Cancer Cell Line Studies:
    In vitro studies using human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound induces programmed cell death via mitochondrial pathways .

Comparative Analysis

To illustrate the unique properties of this compound compared to structurally similar compounds, the following table summarizes key features:

Compound NameStructure FeaturesUnique Properties
This compound Pyridine ring with propynol groupAntimicrobial and anticancer activities
3-(4-Pyridyl)-2-propen-1-ol Similar propenol structureExhibits distinct biological activity patterns
Gossypol Natural polyphenolKnown for its anti-cancer properties

Properties

IUPAC Name

3-pyridin-4-ylprop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFHTILWEGBMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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